Co-MOF-74

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

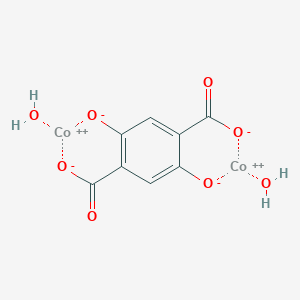

Co-MOF-74, also known as Cobalt Metal-Organic Framework-74, is a type of metal-organic framework (MOF) that has garnered significant attention due to its unique structural features and properties. It consists of cobalt ions coordinated with organic linkers, forming a highly porous crystalline material. The framework is characterized by its high density of open metal sites, hexagonal channels along the c-axis, and high porosity, making it an excellent candidate for various applications .

Vorbereitungsmethoden

Co-MOF-74 can be synthesized using several methods, including solvothermal, hydrothermal, and vapor-assisted synthesis. The solvothermal method involves dissolving cobalt salts and organic linkers in a solvent, followed by heating the mixture in a sealed vessel at elevated temperatures. The hydrothermal method is similar but uses water as the solvent. Vapor-assisted synthesis involves exposing cobalt oxide to organic vapors at controlled temperatures, leading to the formation of this compound .

Industrial production methods focus on optimizing these processes to achieve high yields and purity. Techniques such as spray-drying and mechanochemical synthesis have been explored to reduce costs and improve scalability .

Analyse Chemischer Reaktionen

Co-MOF-74 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms. For example, this compound can catalyze the oxidation of thioanisole to sulfoxide under mild conditions .

In reduction reactions, this compound can act as a hydrogenation catalyst, converting alkenes to alkanes. Substitution reactions involving this compound often use reagents such as halides and amines to replace specific functional groups on the organic linkers .

Wissenschaftliche Forschungsanwendungen

Co-MOF-74 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including oxidation, reduction, and cyanosilylation reactions . In biology, this compound has been explored for drug delivery due to its high surface area and tunable pore size, which allow for the encapsulation and controlled release of therapeutic agents .

In medicine, this compound is being investigated for its potential in imaging and diagnostic applications. Its high porosity and metal content make it suitable for use as a contrast agent in magnetic resonance imaging (MRI). In industry, this compound is used for gas storage and separation, particularly for carbon dioxide capture due to its high affinity for carbon dioxide molecules .

Wirkmechanismus

The mechanism of action of Co-MOF-74 is primarily based on its ability to provide accessible metal sites for catalytic reactions. The cobalt ions in the framework act as Lewis acid sites, facilitating the activation of substrates and promoting various chemical transformations. The hexagonal channels and high surface area of this compound enhance its ability to adsorb and interact with reactant molecules, leading to increased catalytic efficiency .

In carbon dioxide capture, the open metal sites in this compound interact with carbon dioxide molecules, allowing for selective adsorption and separation from other gases. This process is driven by the strong affinity between the cobalt ions and carbon dioxide, which is further enhanced by the high porosity of the framework .

Vergleich Mit ähnlichen Verbindungen

Co-MOF-74 is often compared with other metal-organic frameworks such as MOF-74 variants containing different metal ions like zinc (Zn-MOF-74) and nickel (Ni-MOF-74). While these compounds share similar structural features, this compound exhibits unique properties due to the presence of cobalt ions. For instance, this compound has been shown to have higher catalytic activity in certain oxidation reactions compared to its zinc and nickel counterparts .

Other similar compounds include ZIF-67 and Co-MOF-71, which also contain cobalt ions but differ in their organic linkers and overall structure. This compound’s high density of open metal sites and hexagonal channels make it particularly effective for applications requiring high surface area and porosity .

Eigenschaften

Molekularformel |

C8H6Co2O8 |

|---|---|

Molekulargewicht |

347.99 g/mol |

IUPAC-Name |

cobalt(2+);2,5-dioxidoterephthalate;dihydrate |

InChI |

InChI=1S/C8H6O6.2Co.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |

InChI-Schlüssel |

BDRVVFIOCODNEM-UHFFFAOYSA-J |

Kanonische SMILES |

C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Co+2].[Co+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)

![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)